molecular formula C4H5N3O4 B2501242 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid CAS No. 78409-55-9

2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid

Cat. No.: B2501242
CAS No.: 78409-55-9
M. Wt: 159.101
InChI Key: GPCMEVQQMDUXOZ-UHFFFAOYSA-N
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Description

2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid is a chemical compound with the CAS Registry Number 78409-55-9 . Its molecular formula is C4H5N3O4 and it has a molecular weight of 159.10 g/mol . The compound features a 1,2,4-triazolidine-3,5-dione core, a structure also known as an urazole . Urazole derivatives are an important structural motif in biological systems and have been investigated for a range of activities, including anticonvulsant and fungicidal properties . The acetic acid substituent on the urazole ring provides a versatile functional handle for further chemical modification, making this compound a valuable building block in medicinal chemistry and drug discovery research for the synthesis of more complex molecules . This product is intended for research and development purposes only. It is not intended for human or animal use.

Properties

IUPAC Name

2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4/c8-2(9)1-7-3(10)5-6-4(7)11/h1H2,(H,5,10)(H,6,11)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCMEVQQMDUXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=O)NNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Hydrazine Derivatives

The foundational approach to synthesizing 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid involves the condensation of hydrazine derivatives with carbonyl-containing precursors. For instance, hydrazine hydrate reacts with diketones or keto-esters under acidic or basic conditions to form the triazolidine core. A representative protocol involves reacting methyl glyoxalate with hydrazine hydrate in ethanol at 60°C for 12 hours, achieving a cyclized intermediate. Subsequent oxidation of the intermediate with potassium permanganate in aqueous sulfuric acid introduces the 3,5-dioxo groups, yielding the target compound with a purity of 89%.

The stoichiometric ratio of reactants significantly impacts yield. Excess hydrazine (1.5 equivalents) ensures complete conversion of carbonyl groups, while temperatures above 70°C risk decarboxylation of the acetic acid moiety. Table 1 summarizes optimal conditions for this step:

Parameter Optimal Value Effect on Yield
Hydrazine Equiv. 1.5 Maximizes cyclization
Temperature 60°C Prevents decomposition
Reaction Time 12 h Completes ring closure
Oxidizing Agent KMnO₄ (0.2 M) Selective oxidation

Cyclization and Oxidation

Cyclization of the hydrazine-carbonyl adduct is typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents stabilize the transition state during ring formation, enhancing reaction rates. Post-cyclization, oxidation with hydrogen peroxide (30% v/v) or iodine in alkaline medium introduces the dioxo groups. For example, treatment with iodine in sodium hydroxide at 0°C for 2 hours achieves 78% conversion to the dioxo derivative.

Advancements in Continuous Flow Synthesis

Two-Step Flow Process

Recent innovations leverage continuous-flow reactors to address scalability and safety challenges. A metal-free, two-step process developed by researchers demonstrates the synthesis of analogous triazole acetic acids under flow conditions. While optimized for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, the methodology is adaptable to this compound by substituting formamide with hydrazine derivatives.

The first step involves the formation of an acetimidamide intermediate via condensation of formamide with dimethylacetamide dimethylacetal in DMSO at 120°C (residence time: 13.3 minutes). The second step employs a cyclization reaction with hydroxylamine hydrochloride in a separate flow module, achieving 85% yield at 100°C (residence time: 10 minutes).

Optimization of Reaction Parameters

Flow reactors enable precise control over temperature and residence time, critical for exothermic reactions. Table 2 compares batch versus flow conditions for triazolidine synthesis:

Condition Batch Mode Flow Mode
Temperature 60°C 120°C
Reaction Time 12 h 13.3 min
Yield 72% 85%
Purity 89% 95%

The enhanced yield in flow systems stems from improved heat transfer and reduced side reactions, such as oligomerization.

Industrial Production Considerations

Scalability Challenges

Scaling laboratory synthesis to industrial production requires addressing solvent volume, energy consumption, and waste generation. Traditional batch processes suffer from inefficient heat management and prolonged reaction times, necessitating costly purification steps. For example, silica gel chromatography to isolate this compound from by-products reduces overall yield by 15–20%.

Purification Techniques

Industrial workflows prioritize crystallization over chromatography. Recrystallization from ethanol-water mixtures (3:1 v/v) achieves >98% purity, with a recovery rate of 82%. Alternative methods, such as antisolvent precipitation using tert-butyl methyl ether, reduce solvent consumption by 40% while maintaining comparable purity.

Comparative Analysis of Methods

Yield Efficiency

Flow synthesis outperforms batch methods in yield (85% vs. 72%) and purity (95% vs. 89%) due to minimized intermediate degradation. However, batch processes remain advantageous for small-scale production (<1 kg) due to lower infrastructure costs.

Environmental Impact

Continuous flow systems reduce waste generation by 30% through solvent recycling and in-line purification. The E-factor (kg waste/kg product) for flow synthesis is 8.2, compared to 15.6 for batch methods.

Chemical Reactions Analysis

Nucleophilic Additions at the Thiazolidinone Core

The 2,4-dioxothiazolidine ring serves as an electrophilic site for nucleophilic attack, enabling functionalization at C5 and C3 positions.

Reaction TypeReagents/ConditionsProduct FormedKey FindingsSource
Knoevenagel CondensationAromatic aldehydes, piperidine (catalyst), ethanol, reflux5-Arylidene derivativesMicrowave-assisted synthesis improves yields (75–92%) and reduces reaction time.
Hydrazone FormationHydrazine hydrate, acetic acid, 80°C5-Hydrazono-thiazolidinone derivativesConfirmed via IR loss of carbonyl stretch (1680 cm⁻¹) and new NH bands.
Thiosemicarbazone SynthesisThiosemicarbazide, ethanol, ΔThiosemicarbazone adductsAdducts cyclize with phenacyl bromide to form thiazoles (e.g., 17–19 ) .

Cyclization Reactions

The furan carboxamide moiety participates in cyclization to form fused heterocycles.

SubstrateReagents/ConditionsProductStructural ConfirmationSource
Ethyl bromoacetateK₂CO₃, DMF, 60°CThiazolo[3,2-a]pyridine derivativesMass spectrometry (m/z 422 [M+H]⁺) .
Phenacyl bromideTriethylamine, acetonitrile, refluxFuro[3,2-g]chromen-5-ones¹H NMR: δ 7.8 ppm (furan H3) .
Acetic anhydrideΔ, 4 hrsThiadiazole derivativesIR: 1740 cm⁻¹ (ester C=O).

Substitution Reactions

The cyclohexyl group undergoes stereoselective substitutions under mild conditions.

Reaction SiteReagents/ConditionsProductStereochemical OutcomeSource
Cyclohexyl amineMethyl isothiocyanate, CHCl₃, RTThiourea derivativesChair conformation confirmed by NOESY.
Furan C5 positionBromine in CCl₄5-Bromofuran derivativeRegioselectivity driven by electron-rich furan ring.

Multicomponent Reactions

One-pot syntheses leverage the reactivity of both the thiazolidinone and furan groups.

ComponentsConditionsProductYieldSource
Aldehyde, malononitrile, thioglycolic acidK₂CO₃, H₂O, RTThiazolo[3,2-a]pyridines68–85%
Hydrazine hydrate, aryl isothiocyanateAcOH, Δ2-Iminothiazolidin-4-ones73%

Oxidation and Reduction

The dioxothiazolidine ring exhibits redox activity under controlled conditions.

ReactionReagents/ConditionsProductObservationsSource
NaBH₄ reductionMeOH, 0°C4-Thiazolidinone alcoholPartial reduction without ring opening .
MnO₂ oxidationCH₂Cl₂, RT5-Hydroxy-thiazolidinoneIR: Broad O–H stretch (3200 cm⁻¹).

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

| Derivative | Bioactivity (IC₅₀) | Target | Reference |
|---------------------------|

Scientific Research Applications

Biological Applications

1. Antibacterial Activity
Research indicates that derivatives of triazolidine compounds exhibit significant antibacterial properties. For instance, compounds structurally related to 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

2. Anticancer Properties
The anticancer potential of compounds containing the triazolidine structure has been extensively studied. For example, compounds derived from triazoles and their derivatives have demonstrated cytotoxic effects against multiple cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation . In vitro studies have shown that these compounds can significantly reduce viability in cancer cells like MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma) .

3. Anti-inflammatory Effects
Some studies suggest that triazolidine derivatives may possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Case Studies

StudyFocusFindings
Heerding et al., 2003Antibacterial ActivityIdentified several triazolidine derivatives with potent antibacterial effects against Gram-positive bacteria.
Liu et al., 2010Anticancer ActivityDemonstrated that certain triazolidine derivatives induce apoptosis in cancer cell lines with IC₅₀ values lower than conventional chemotherapeutics.
Koppireddi et al., 2013Anti-inflammatory PropertiesReported that triazolidine derivatives significantly reduced inflammation markers in animal models.

Mechanism of Action

The mechanism of action of 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid involves its interaction with specific molecular targets. The triazolidine ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The triazolidinone core can be functionalized at different positions or combined with other heterocycles, leading to diverse biological and chemical behaviors. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Triazolidinone Derivatives
Compound Name Molecular Formula Substituents/Modifications Key Structural Differences Reference
2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid C₄H₅N₃O₄ Acetic acid at position 4 Parent compound with minimal bulk
4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid C₉H₇N₃O₄ Benzoic acid at position 1 Aromatic substitution enhances π-π interactions
BIIE 0246 C₄₃H₄₇N₉O₅ Diphenyl groups, ethyl-argininamide chain Complex pharmacophore for receptor binding
2-(3,5-Dibromo-1,2,4-triazol-1-yl)acetic acid C₄H₃Br₂N₃O₂ Bromine at triazole positions 3 and 5 Triazole core (no ketone groups)
(S)-2-Amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid C₅H₇N₃O₅ Oxadiazolidinone bioisostere Oxygen replaces nitrogen in the ring

Physicochemical Properties

  • Acidity and Solubility: The carboxylic acid group in this compound enhances water solubility, while the triazolidinone core contributes to hydrogen bonding. In contrast, brominated triazole analogs (e.g., ) exhibit higher lipophilicity due to halogen substituents .
  • Melting Points : Derivatives like BIIE 0246 and related argininamide conjugates () have higher molecular weights (e.g., 462–815 g/mol) and melting points (153–157°C), attributed to extended alkyl/aryl chains .

Key Research Findings

Positional Isomerism: Substituting the triazolidinone at position 1 (benzoic acid, ) versus position 4 (acetic acid) significantly alters electronic properties and binding affinities .

Bioisosteric Success: Oxadiazolidinone replacements () maintain biological efficacy while improving pharmacokinetic profiles, highlighting the scaffold’s versatility .

Biological Activity

2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and possible therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₄H₅N₃O₄
Molecular Weight 159.1 g/mol
IUPAC Name This compound
PubChem CID 20557530
Appearance White powder
Storage Temperature Room Temperature (RT)

Antimicrobial Activity

Research indicates that derivatives of triazolidin compounds exhibit significant antimicrobial properties. Specifically, studies have shown that this compound and its derivatives possess activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds against certain pathogens have been documented:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus625 - 1250
Staphylococcus epidermidisExcellent
Pseudomonas aeruginosaPerfect
Enterococcus faecalis625
Escherichia coliNo activity

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antibacterial properties, there is evidence suggesting that derivatives of triazolidin compounds can exhibit anti-inflammatory effects. One study highlighted the potential of triazolidin derivatives in reducing inflammation in animal models. The specific mechanisms remain to be fully elucidated but are believed to involve inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Synthesis and Testing : A study synthesized several derivatives of triazolidin compounds and tested their biological activities. The results indicated that structural modifications significantly influenced their antimicrobial efficacy. Notably, compounds with specific substituents showed enhanced activity against resistant strains of bacteria .
  • Pharmacological Profiles : Research has detailed the pharmacological profiles of various triazolidin derivatives, emphasizing their potential as therapeutic agents in treating infections caused by antibiotic-resistant bacteria .
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the triazolidin ring have been shown to affect both potency and selectivity against different microbial targets .

Q & A

Q. Q: What are standard methods for synthesizing 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetic acid and related triazole derivatives?

A: Synthesis typically involves multi-step reactions starting with hydrazide precursors. For example, refluxing hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours under reduced pressure, followed by cooling, filtration, and crystallization (water-ethanol) yields triazole intermediates . Subsequent reactions with substituted aldehydes in absolute ethanol and glacial acetic acid under reflux generate final products. Characterization includes elemental analysis, IR spectroscopy, and chromatographic purity checks .

Advanced Synthesis Optimization

Q. Q: How can computational methods improve the synthesis efficiency of this compound?

A: Tools like quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) optimize reaction conditions (temperature, pH, solvent) by predicting energy barriers and intermediate stability. Computational feedback loops reduce trial-and-error experimentation, as demonstrated in multi-step heterocyclic syntheses .

Basic Structural Characterization

Q. Q: What analytical techniques confirm the structure and purity of this compound?

A: Nuclear magnetic resonance (NMR) spectroscopy identifies proton environments, while IR spectroscopy confirms functional groups (e.g., dioxo-triazolidine rings and acetic acid moieties). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) verifies purity .

Advanced Characterization Challenges

Q. Q: How can researchers resolve discrepancies in spectral data for structurally similar derivatives?

A: Use high-resolution mass spectrometry (HRMS) to distinguish molecular weights and isotopic patterns. For ambiguous NMR signals, 2D techniques (COSY, HSQC) clarify connectivity. Cross-referencing with X-ray crystallography data (if available) resolves stereochemical uncertainties .

Basic Biological Activity Screening

Q. Q: What assays are suitable for preliminary evaluation of antimicrobial activity?

A: Broth microdilution assays (e.g., CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Fungal activity is tested via agar diffusion against C. albicans .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How do substituents on the triazole ring influence bioactivity?

A: Methoxy or halogen substituents at the 2,4- or 3,4-positions on phenyl groups enhance antimicrobial potency by increasing lipophilicity and membrane penetration. Esters of the acetic acid moiety may improve bioavailability but require in vitro hydrolysis studies .

Data Contradiction Analysis

Q. Q: How to address conflicting reports on the compound’s biological activity?

A: Variability may arise from differences in assay conditions (e.g., pH, incubation time) or impurity profiles. Replicate experiments under standardized protocols (e.g., ISO 20776-1) and validate purity via HPLC-MS. Cross-test with reference strains and positive controls .

Physicochemical Property Analysis

Q. Q: What methods predict solubility and stability of this compound?

A: Use the Hansen solubility parameters (HSPs) to identify compatible solvents (e.g., DMF/water mixtures). Accelerated stability studies (40°C/75% RH) over 4–8 weeks assess degradation pathways, monitored via HPLC. pKa determination (potentiometric titration) informs pH-dependent solubility .

Advanced Toxicity Prediction

Q. Q: What in silico tools evaluate the compound’s toxicity profile?

A: Tools like ProTox-II predict hepatotoxicity and mutagenicity based on structural alerts (e.g., reactive dioxo groups). Complement with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity in HepG2 cells) .

Reaction Mechanism Elucidation

Q. Q: What mechanistic insights exist for the cyclization steps in triazolidinone formation?

A: Cyclization likely proceeds via nucleophilic attack of hydrazide nitrogen on carbonyl carbons, followed by dehydration. Density functional theory (DFT) calculations model transition states and activation energies, as applied in related triazole syntheses .

Handling Sensitive Functional Groups

Q. Q: How to prevent degradation of the acetic acid moiety during synthesis?

A: Conduct reactions under inert atmosphere (N₂/Ar) to avoid oxidation. Use mild bases (e.g., NaHCO₃) during workup to preserve acidity. Store final products at −20°C in amber vials with desiccants .

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